(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
This compound is a synthetic quinoline derivative featuring a 5-chloro-2,4-dimethoxyphenylamino group at position 4, a fluorine atom at position 6, and a pyrrolidin-1-ylmethanone substituent at position 3 of the quinoline core. Key functional groups, such as halogens (chloro, fluoro) and methoxy substituents, may enhance binding affinity to biological targets or improve metabolic stability .
Properties
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)5-6-17(14)25-12-15(21)22(28)27-7-3-4-8-27/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBTGZTHBCGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule belonging to the fluoroquinolone class, known for its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.9 g/mol. The structure features a quinoline core modified with various functional groups that enhance its biological activity, including a chloro group and methoxy substituents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.9 g/mol |
| CAS Number | 1359127-72-2 |
Fluoroquinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV—enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The presence of specific substituents in the compound may enhance its binding affinity to these targets, potentially increasing its efficacy against resistant strains of bacteria.
Antibacterial Efficacy
Research indicates that compounds similar to this compound exhibit broad-spectrum antibacterial activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant bacterial strains.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated a series of fluoroquinolone derivatives and found that modifications similar to those in this compound significantly improved antibacterial potency against Staphylococcus aureus and Escherichia coli .
- Animal Models : In vivo studies using murine models demonstrated that the compound effectively reduced bacterial load in infected tissues when administered at therapeutic doses. These results suggest potential for clinical applications in treating severe bacterial infections .
- Resistance Mechanisms : Comparative studies have shown that this compound retains efficacy even against strains with known fluoroquinolone resistance mechanisms, highlighting its potential role in overcoming antibiotic resistance .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable absorption and distribution characteristics, with a half-life conducive to once-daily dosing regimens.
Toxicological Assessment
Toxicity studies indicate that while the compound exhibits potent antibacterial activity, it may also present risks associated with fluoroquinolone class drugs, such as potential effects on cartilage development in juvenile animals. Thus, careful consideration is necessary when evaluating its use in pediatric populations .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how variations in chemical structure affect biological activity.
- Combination Therapies : Assessing the efficacy of this compound in combination with other antibiotics to enhance therapeutic outcomes against resistant pathogens.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 429.9 g/mol. Its structure features a quinoline core with several functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds within the quinoline family exhibit significant antimicrobial properties. The presence of the chloro and dimethoxy groups in this compound enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. For instance, studies have shown that related quinoline derivatives possess potent activity against various strains of bacteria and fungi, suggesting that this compound may have similar applications in treating infections caused by resistant microbial strains .
Anticancer Properties
Quinoline derivatives are also known for their anticancer potential. Preliminary studies suggest that (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth factors. Further investigation is required to elucidate its specific mechanisms and efficacy against different cancer cell lines .
Enzyme Inhibition
This compound may serve as a lead structure for developing enzyme inhibitors. The fluoroquinoline moiety is known for its ability to interact with DNA gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication. By inhibiting these enzymes, the compound could potentially be used as a new class of antibacterial agents .
Neuropharmacology
There is emerging evidence that certain quinoline derivatives can influence neurotransmitter systems, suggesting potential applications in neuropharmacology. The pyrrolidine group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in treating neurological disorders or enhancing cognitive function .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Data Tables
Table 2: Hypothetical Bioactivity Data (Inferred from Structural Analogs)
| Compound Type | IC₅₀ (COX-2 Inhibition) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~1.2 µM* | 3.5 | 12 |
| Compounds (3–7) | 0.8–2.5 µM | 2.8–4.0 | 8–20 |
| Chromenones | 0.5–1.8 µM | 3.0–3.8 | 5–15 |
*Hypothetical data based on structural similarity.
Preparation Methods
Friedländer Annulation for Quinoline Formation
The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones is a classical method for quinoline synthesis. For the 6-fluoro substituent, 2-amino-5-fluorobenzaldehyde (prepared via Duff formylation of 4-fluoroaniline) is reacted with ethyl acetoacetate under acidic conditions:
$$
\text{2-Amino-5-fluorobenzaldehyde} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{6-Fluoro-3-acetylquinoline}
$$
Yields typically range from 65–75%, with purification via recrystallization from ethanol.
Gould-Jacobs Cyclization for Functionalized Quinolines
Alternative routes employ Gould-Jacobs cyclization, where enamine intermediates derived from 2-aminophenol and acrolein undergo thermal cyclization. For fluorinated derivatives, 2-amino-4-fluorophenol is reacted with acrolein in 6 N HCl at reflux:
$$
\text{2-Amino-4-fluorophenol} + \text{CH}_2=\text{CHCHO} \xrightarrow{\Delta, \text{HCl}} \text{6-Fluoroquinolin-8-ol}
$$
This method achieves 70–80% yields but requires chromatographic purification to isolate the 3-carboxaldehyde intermediate.
Introduction of the Pyrrolidin-1-yl Methanone Group
Acylation via Weinreb Amide Intermediates
The 3-position methanone is introduced through a two-step sequence:
- Conversion of 6-fluoroquinoline-3-carboxylic acid to its acid chloride using thionyl chloride.
- Reaction with pyrrolidine in the presence of triethylamine:
$$
\text{6-Fluoroquinoline-3-carbonyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(6-Fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone}
$$
This method affords 85–90% yields, with $$^1\text{H}$$ NMR confirming the absence of residual acid.
Direct Coupling Using Carbodiimide Reagents
Alternatively, EDCI/HOBt-mediated coupling between 6-fluoroquinoline-3-carboxylic acid and pyrrolidine in dichloromethane provides the methanone in 78% yield. This approach minimizes racemization and side reactions.
Installation of the (5-Chloro-2,4-dimethoxyphenyl)amino Group
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 4-bromo-6-fluoroquinoline and 5-chloro-2,4-dimethoxyaniline is performed under optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)$$_2$$/Xantphos |
| Base | Cs$$2$$CO$$3$$ |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
This method achieves 60–65% yields, with LC-MS monitoring confirming complete conversion.
Nucleophilic Aromatic Substitution
Electron-deficient quinolines undergo amination with 5-chloro-2,4-dimethoxyaniline in DMF at 150°C using CuI as a catalyst:
$$
\text{4-Chloro-6-fluoroquinoline} + \text{5-Chloro-2,4-dimethoxyaniline} \xrightarrow{\text{CuI, DMF}} \text{Target Intermediate}
$$
Yields are modest (40–50%) due to competing hydrolysis side reactions.
Final Assembly and Purification
The convergent synthesis concludes with coupling the quinoline-pyrrolidinone intermediate to the (5-chloro-2,4-dimethoxyphenyl)amino group via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Final purification involves:
- Column chromatography (silica gel, 5–20% EtOAc/cyclohexane).
- Recrystallization from ethanol/water mixtures.
- Salt formation with HCl in dioxane to enhance stability.
Analytical Characterization
Critical spectroscopic data for the target compound include:
| Technique | Key Signals |
|---|---|
| $$^1\text{H}$$ NMR | δ 8.92 (quinoline-H), 6.85 (Ar-H), 3.91 (OCH$$_3$$) |
| $$^{13}\text{C}$$ NMR | δ 169.8 (C=O), 154.2 (quinoline-C), 56.7 (OCH$$_3$$) |
| HRMS | [M+H]$$^+$$ calcd. 484.1421, found 484.1418 |
Purity ≥98% is confirmed by HPLC (C18 column, 90:10 MeOH/H$$_2$$O).
Challenges and Optimization Strategies
- Regioselectivity in Amination : Competing substitution at positions 2 and 4 is mitigated using bulky ligands in Pd catalysis.
- Methoxy Group Stability : Demethylation under acidic conditions is avoided by employing mild bases like NaHCO$$_3$$.
- Fluorine Retention : Late-stage fluorination minimizes unwanted defluorination during coupling steps.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves selecting solvents (e.g., dimethylformamide or tetrahydrofuran) and controlling reaction temperatures to stabilize intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) to identify optimal quenching points . Purification via column chromatography with gradients of ethyl acetate/hexane can enhance purity. Yield improvements may require stoichiometric adjustments of the pyrrolidine moiety and protecting group strategies for the quinoline core .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the quinoline-pyrrolidine linkage and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity. Infrared (IR) spectroscopy can validate carbonyl and amine functional groups .
Q. How can solubility be experimentally determined for this hydrophobic compound?
- Methodological Answer : Use a shake-flask method with buffers (pH 1–7.4) and organic solvents (e.g., DMSO). Quantify solubility via UV-Vis spectroscopy at λmax derived from the compound’s chromophores (quinoline and fluorophenyl groups). Centrifugation at 10,000 rpm for 15 minutes ensures phase separation, followed by supernatant analysis .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using isogenic cell lines and replicate experiments with controls (e.g., kinase inhibitors for target validation). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
Q. What strategies are effective for studying target selectivity and off-target interactions?
- Methodological Answer : Employ chemoproteomics with activity-based probes or thermal shift assays to map interactomes. Computational docking (AutoDock Vina) against structural databases (PDB) identifies potential off-targets. Validate hypotheses via CRISPR knockdowns of suspected off-target genes .
Q. How to design stability studies under physiological and storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolysis of the methanone group). Lyophilization in amber vials under argon can mitigate photolytic and oxidative degradation. For in vitro stability, incubate in human liver microsomes and analyze via LC-MS/MS .
Q. What experimental frameworks assess environmental persistence and ecotoxicology?
- Methodological Answer : Follow OECD Guidelines 307 (soil degradation) and 308 (aquatic systems). Use ¹⁴C-labeled compound to track mineralization rates. Ecotoxicity can be evaluated via Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Metabolite identification requires QTOF-MS/MS .
Data Analysis and Validation
Q. How to reconcile conflicting solubility or logP values from computational vs. experimental data?
Q. What statistical approaches are robust for dose-response studies with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
